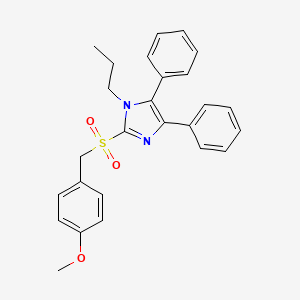

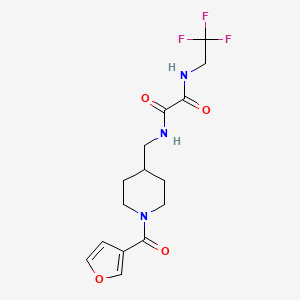

![molecular formula C9H8BrNO2 B2927673 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 186267-76-5](/img/structure/B2927673.png)

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Overview

Description

“6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The “6-Bromo” indicates the presence of a bromine atom on the 6th carbon of the benzene ring, and the “5-methyl” indicates a methyl group attached to the 5th carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzoxazine ring, a bromine atom at the 6th position, and a methyl group at the 5th position . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly reactive .Scientific Research Applications

Synthesis and Chemical Reactions

- Regioselectivity in Electrocyclization : The compound has been studied for its role in regioselective cyclization reactions, particularly in the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones, showcasing its utility in producing specific regioisomers (Shawali & Gomha, 2002).

- One-Pot Synthesis : It is involved in one-pot synthesis processes, such as the creation of Benzo[b][1,4]oxazines in an ionic liquid environment, demonstrating its effectiveness in multi-component chemical reactions (Soleimani et al., 2012).

- Catalyst in Bond Formation : The compound has been utilized in the synthesis of platinum(II) NCN pincer complexes, acting as a catalyst for carbon-carbon bond formation (Fossey & Richards, 2004).

Biological and Pharmacological Applications

- Antiviral and Cytotoxic Activities : It has been incorporated into the synthesis of quinazolin-4(3H)-one derivatives, which exhibited antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

- Antimicrobial Activity : Derivatives of benzo[b][1,4]oxazin-3(4H)-one, which includes 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, have been synthesized and shown to have antimicrobial properties against various bacteria and fungi (Fang et al., 2011).

Miscellaneous Applications

- Synthesis of Benzoxazine Derivatives : Its use in synthesizing new benzoxazine derivatives with potential pharmacological activities highlights its versatility in the creation of novel chemical entities (Patel et al., 2006).

- Dynamic Synthesis : The compound is involved in dynamic synthesis processes leading to the creation of 2-substituted benzoxazinones and quinazolinones, indicative of its role in diverse synthetic pathways (El-Hashash et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-bromo-5-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-6-4-13-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATEZGRNWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)

![1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927609.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2927613.png)